molecular formula C10H10FNO B11794641 (S)-4-(2-Fluorophenyl)pyrrolidin-2-one

(S)-4-(2-Fluorophenyl)pyrrolidin-2-one

Cat. No.: B11794641
M. Wt: 179.19 g/mol
InChI Key: VFSKMPHWPAXAON-SSDOTTSWSA-N
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Description

(S)-4-(2-Fluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H10FNO It is a pyrrolidinone derivative, characterized by the presence of a fluorophenyl group attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Fluorophenyl)pyrrolidin-2-one typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently cyclized to form the pyrrolidinone ring. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic conditions depending on the specific synthetic route.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(S)-4-(2-Fluorophenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-4-(2-Fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)pyrrolidin-2-one
  • 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one
  • 5-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one

Uniqueness

(S)-4-(2-Fluorophenyl)pyrrolidin-2-one is unique due to its specific stereochemistry and the presence of the fluorophenyl group. This combination of features can result in distinct chemical and biological properties compared to other similar compounds. For example, the fluorine atom can influence the compound’s reactivity and binding interactions, making it a valuable tool in various research applications.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

(4S)-4-(2-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10FNO/c11-9-4-2-1-3-8(9)7-5-10(13)12-6-7/h1-4,7H,5-6H2,(H,12,13)/t7-/m1/s1

InChI Key

VFSKMPHWPAXAON-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](CNC1=O)C2=CC=CC=C2F

Canonical SMILES

C1C(CNC1=O)C2=CC=CC=C2F

Origin of Product

United States

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